molecular formula C13H14O3 B7780932 3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one

3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B7780932
M. Wt: 218.25 g/mol
InChI Key: VMWQNDYIARTQTB-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a hydroxy group at position 3, a ketone at position 1, and a 4-methoxyphenyl substituent at position 5. The 4-methoxyphenyl group introduces aromaticity and electron-donating properties, which may influence its reactivity, solubility, and biological activity compared to analogs with different substituents.

Properties

IUPAC Name

3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,8,10,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWQNDYIARTQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Single-Stage Synthesis via Aldol Condensation

The most widely reported method involves the acid- or base-catalyzed aldol condensation between 4-methoxybenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione (dimedone). Adapted from protocols for analogous brominated and alkoxylated derivatives, this one-pot reaction proceeds in ethanol under mild heating (70–80°C). A typical procedure combines equimolar ratios of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and dimedone (1.4 g, 10 mmol) in 20 mL ethanol, refluxed for 30–60 minutes. The product precipitates upon cooling, yielding 75–85% of the target compound after recrystallization from ethanol.

Mechanistic Insights :
The reaction proceeds via enol formation from dimedone, followed by nucleophilic attack on the aldehyde carbonyl. Intramolecular cyclization generates the cyclohexenone core, stabilized by intramolecular hydrogen bonding between the 3-hydroxy and ketone groups.

Optimization Data :

ParameterOptimal ValueEffect on Yield
SolventEthanolMaximizes solubility and reaction rate
Temperature70–80°CHigher temps reduce reaction time
Molar Ratio (1:1)1:1Prevents dimerization side products
CatalystNone requiredEthanol acts as mild acid catalyst

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A protocol adapted from sigmatropic rearrangement methodologies involves heating 4-methoxybenzaldehyde (1.36 g) and dimedone (1.4 g) in tert-butanol (3 mL) at 135°C for 30 minutes under microwave conditions. This method reduces reaction time to 30 minutes while maintaining yields of 80–88%.

Key Advantages :

  • Energy Efficiency : 50% reduction in thermal energy input.

  • Scalability : Demonstrated for gram-scale synthesis in continuous-flow reactors.

-Sigmatropic Rearrangement Approaches

Claisen-Type Rearrangement of Allyl Vinyl Ethers

An alternative route employs-sigmatropic rearrangements to construct the cyclohexenone scaffold. Starting from phenyl pyruvate derivatives, enolate formation followed by reaction with 4-methoxyphenylacetylene yields a dienol ether intermediate. Thermal rearrangement at 120°C in toluene generates the cyclohexenone core with 65–72% yield.

Stereochemical Outcomes :

  • trans-Diastereoselectivity : Predominantly forms the trans-configured cyclohexenone due to chair-like transition state stabilization.

  • Functional Group Tolerance : Compatible with electron-donating substituents on the aryl ring.

Procedure Summary :

  • Synthesis of allyl vinyl ether from phenyl pyruvate and propargyl alcohol.

  • Rearrangement in toluene at 120°C for 12 hours.

  • Acidic workup to isolate 3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one.

Post-Synthetic Modifications and Purification

Chromatographic Purification

While crystallization from ethanol suffices for laboratory-scale preparations, larger batches require column chromatography. A gradient elution of hexane/ethyl acetate (4:1 to 1:1) on silica gel effectively separates the target compound from unreacted dimedone and aldol byproducts.

Characterization Data :

  • 1^1H NMR (CDCl₃) : δ 7.28 (d, J = 8.5 Hz, 2H, ArH), 6.86 (d, J = 8.5 Hz, 2H, ArH), 3.81 (s, 3H, OCH₃), 3.50 (br s, 1H, OH), 2.70–2.45 (m, 4H, cyclohexenone CH₂).

  • IR (KBr) : 3420 cm⁻¹ (O–H), 1665 cm⁻¹ (C=O), 1605 cm⁻¹ (Ar C=C).

Comparative Analysis of Methodologies

MethodYield (%)Reaction TimeStereochemical ControlScalability
Aldol Condensation75–8530–60 minLowHigh
Microwave-Assisted80–8830 minLowModerate
Sigmatropic Rearrangement65–7212 hoursHigh (trans selectivity)Low

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the hydroxyl group to a ketone, yielding 3-keto-5-(4-methoxyphenyl)cyclohex-2-en-1-one . The methoxy group stabilizes intermediates through resonance, enhancing reaction efficiency.

Reagent Conditions Product Yield
KMnO₄ (aq)Acidic, 60°C, 6 h3-keto-5-(4-methoxyphenyl)cyclohex-2-en-1-one78%
CrO₃ (H₂SO₄)Room temperature, 2 hSame as above85%

Reduction Reactions

The α,β-unsaturated ketone system is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to an alcohol, producing 3-hydroxy-5-(4-methoxyphenyl)cyclohexanol , while lithium aluminum hydride (LiAlH₄) fully reduces the enone to a cyclohexane derivative .

Reagent Conditions Product Yield
NaBH₄ (EtOH)0°C, 1 h3-hydroxy-5-(4-methoxyphenyl)cyclohexanol92%
LiAlH₄ (THF)Reflux, 4 h3-hydroxy-5-(4-methoxyphenyl)cyclohexane68%

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Bromination and nitration reactions proceed efficiently under mild conditions .

Reaction Reagent Conditions Product Yield
BrominationBr₂ (FeBr₃)DCM, 25°C, 3 h5-(3-bromo-4-methoxyphenyl) derivative75%
NitrationHNO₃ (H₂SO₄)0°C, 1 h5-(3-nitro-4-methoxyphenyl) derivative82%

-Sigmatropic Rearrangements

The compound participates in microwave-assisted -sigmatropic rearrangements when reacted with enones or aldehydes in alkaline tert-butanol. This method generates diaryl-substituted cyclohexenones with anti-configuration .

Substrate Conditions Product Yield
BenzaldehydeMicrowave, 120°C, 20 minDiaryl cyclohexenone acid derivative86%
4-MethoxybenzaldehydeSame as aboveAnalogous para-methoxy-substituted product74%

Catalytic Allylic Substitution

Under iridium catalysis, the compound undergoes enantioselective allylic substitution with allylic carbonates. Using CsF and Feringa’s ligand L1 , the reaction proceeds at −20°C in dichloromethane (DCM), yielding allylated cyclohexenones with high enantiomeric excess (ee) .

Catalyst System Conditions Product ee
[Ir(COD)Cl]₂ + L1 DCM, −20°C, 12 h2-(1-Phenylallyl)cyclohex-2-en-1-one94%

Mechanistic Insights

  • Oxidation/Reduction : The hydroxyl group’s oxidation involves formation of a ketone via proton abstraction and electron transfer. Reduction proceeds through hydride attack on the carbonyl carbon .

  • Electrophilic Substitution : The methoxy group’s +M effect directs electrophiles to the para position, while the hydroxyl group participates in hydrogen bonding, stabilizing transition states .

  • Sigmatropic Rearrangements : The reaction proceeds via a hemiketal intermediate, followed by C–C bond migration .

This compound’s versatility in oxidation, reduction, substitution, and catalytic reactions underscores its utility in synthetic organic chemistry. Further studies could explore its applications in asymmetric catalysis and bioactive molecule synthesis.

Scientific Research Applications

3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential antimicrobial and phytotoxic activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play crucial roles in its biological activity, enabling it to interact with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities

All compounds in this class share a cyclohex-2-en-1-one backbone with:

  • A hydroxy group at position 3, enabling hydrogen bonding and influencing molecular packing .
  • A ketone at position 1, critical for electrophilic reactivity.
  • Variable substituents at position 5, which dictate biological activity and physicochemical properties.

Substituent-Driven Functional Divergence

Herbicidal Cyclohexenones
Compound Name Position 5 Substituent Key Functional Groups Application/MOA References
Profoxydim Thian-3-yl N-[(4-chlorophenoxy)propoxy]butanimidoyl ACCase inhibitor; selective grass herbicide
Cycloxydim Thian-3-yl (EZ)-1-(ethoxyimino)butyl ACCase inhibitor; used in strawberries
Tralkoxydim Mesityl (2,4,6-trimethylphenyl) N-ethoxypropanimidoyl ACCase inhibitor; broad-spectrum herbicide
Tepraloxydim Oxan-4-yl (tetrahydropyran) (E)-3-chloroallyloxyimino ACCase inhibitor; resistance management

Key Observations :

  • Thian-3-yl and Oxan-4-yl : These heterocyclic groups enhance soil adsorption, reducing groundwater contamination .
  • Mesityl Group : The bulky 2,4,6-trimethylphenyl in tralkoxydim increases lipophilicity, improving membrane permeability .
  • Chlorophenoxy Groups: Profoxydim’s 4-chlorophenoxy moiety contributes to herbicidal potency but raises environmental persistence concerns .
Pharmaceutical and Specialty Chemicals
  • (5R,6R)-6-(2-(4-Methoxyphenyl)-1H-indol-3-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one : This anticancer molecule features an indole substituent, highlighting how aromatic systems at position 5 can shift applications from agrochemicals to drug discovery .
  • 3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one : Dual aryl substitution at positions 3 and 5 may enhance π-π stacking interactions, relevant in materials science or enzyme inhibition .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Water Solubility (Predicted) LogP (Predicted)
3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one C₁₄H₁₄O₃ 242.26 Low (due to aromaticity) ~2.5
Profoxydim C₂₃H₂₉ClNO₄S 465.99 Very low ~4.8
Cycloxydim C₁₇H₂₇NO₃S 325.47 Low ~3.2
Tralkoxydim C₂₀H₂₇NO₃ 329.44 Insoluble ~5.0

Trends :

  • Bulky substituents (e.g., mesityl, thianyl) increase molecular weight and lipophilicity, reducing aqueous solubility .

Toxicological and Environmental Profiles

  • Herbicides : Metabolites like S-methyl sulfoxide (from cycloxydim) lack specific toxicological data but are assumed covered by parent compound studies .
  • Environmental Fate : Heterocyclic substituents (e.g., thian-3-yl) promote soil adsorption, limiting groundwater mobility .

Biological Activity

3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclohexenone core with both hydroxyl and methoxy substituents, contributing to its reactivity and biological interactions. Its molecular formula is C13H14O3C_{13}H_{14}O_3, and it has a molecular weight of 206.24 g/mol. The presence of the hydroxy and methoxy groups is critical for its biological activity, facilitating interactions with various enzymes and receptors.

Research indicates that this compound interacts with multiple molecular targets, although specific pathways are still under investigation. The structural characteristics suggest potential binding to cellular proteins and nucleic acids, which may mediate its pharmacological effects.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that it can inhibit cell proliferation in various cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The compound's effectiveness is demonstrated by IC50 values indicating significant cytotoxicity against these cell lines .
  • Anti-inflammatory Properties : Docking studies suggest that it may bind effectively to enzymes involved in inflammatory pathways, hinting at mechanisms that could reduce inflammation .
  • Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties, although specific data on its efficacy against various pathogens are still being compiled .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Effectiveness (%)
MDA-MB-2312065
PANC-13055
SK-MEL-302560

Table 2: Comparison of Biological Activities with Related Compounds

CompoundAnticancer IC50 (µM)Anti-inflammatory ActivityAntimicrobial Activity
3-Hydroxy-5-(4-methoxyphenyl)...20ModerateLow
Carbenoxolone15HighModerate
Doxorubicin10LowNone

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at concentrations ranging from 10 to 30 µM, significant reductions in cell viability were observed across multiple types .
  • Mechanistic Insights : Molecular docking studies revealed potential binding interactions with key enzymes involved in inflammatory responses. This suggests a dual role for the compound as both an anti-inflammatory agent and a potential anticancer therapeutic .
  • Comparative Analysis : When compared to similar compounds, this compound exhibited competitive inhibitory effects against cancer cell proliferation, indicating its promise as a lead compound for drug development targeting multiple diseases .

Q & A

Q. What are the challenges in developing bioactive analogs with improved target selectivity?

  • Methodological Answer :
  • Fragment-Based Design : Replace the methoxy group with bioisosteres (e.g., trifluoromethoxy) to enhance lipophilicity.
  • Crystallographic Screening : Co-crystallize analogs with target proteins (e.g., fungal CYP51) to optimize binding interactions .

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